molecular formula C10H8F3N5 B6141987 4-hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine CAS No. 1306604-16-9

4-hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B6141987
CAS No.: 1306604-16-9
M. Wt: 255.20 g/mol
InChI Key: WQIGPFKGJSBXTB-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a hydrazinyl group at position 4, a pyridin-2-yl moiety at position 2, and a trifluoromethyl group at position 4. Its molecular formula is C${10}$H${8}$F${3}$N${5}$, with a molecular weight of 255.20 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrazinyl group provides a reactive site for further derivatization, making it a versatile intermediate in medicinal chemistry and agrochemical research. This compound has been cataloged by suppliers like CymitQuimica but is currently discontinued .

Properties

IUPAC Name

[2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N5/c11-10(12,13)7-5-8(18-14)17-9(16-7)6-3-1-2-4-15-6/h1-5H,14H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIGPFKGJSBXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=N2)NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Alkylation Reactions

The hydrazinyl group (-NH-NH₂) acts as a nucleophile, enabling alkylation with alkyl halides or epoxides. For example:
Reaction Conditions :

  • Reagents : Methyl iodide, benzyl bromide, or ethyl chloroacetate

  • Base : K₂CO₃ or NaH

  • Solvent : DMF or acetonitrile

  • Temperature : 80–100°C for 6–12 hours

Example :

4-Hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine + CH₃IN-Methylated derivative (85–92% yield)\text{this compound + CH₃I} \rightarrow \text{N-Methylated derivative (85–92\% yield)}

Alkylating AgentProduct StructureYield (%)Reference
Methyl iodideN-Methyl90
Benzyl bromideN-Benzyl88

Condensation Reactions

The hydrazinyl group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones, which are intermediates in heterocycle synthesis.

Reaction Pathway :

Hydrazinyl group + RCHOHydrazoneΔPyrazolo[3,4-d]pyrimidine derivatives\text{Hydrazinyl group + RCHO} \rightarrow \text{Hydrazone} \xrightarrow{\Delta} \text{Pyrazolo[3,4-d]pyrimidine derivatives}

Key Findings :

  • Hydrazones derived from aromatic aldehydes show enhanced thermal stability .

  • Cyclocondensation with β-ketoesters yields fused pyrimidine systems with potential bioactivity .

Oxidation:

The hydrazinyl group is oxidized to diazenes or nitrogen gas under strong oxidizing conditions:

  • Reagents : H₂O₂, KMnO₄, or [O]

  • Products : Pyrimidine derivatives with azo (-N=N-) or amine (-NH₂) groups.

Reduction:

The trifluoromethyl group remains inert, but the pyridine ring can be hydrogenated:

  • Reagents : H₂/Pd-C or NaBH₄

  • Products : Partially saturated pyrimidines (e.g., tetrahydropyrimidines).

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring undergoes substitution at positions activated by the trifluoromethyl group:

Example :

This compound + RNH₂4-Amino derivatives\text{this compound + RNH₂} \rightarrow \text{4-Amino derivatives}

NucleophilePosition SubstitutedYield (%)Reference
AnilineC475
MorpholineC268

Coordination Chemistry

The pyridinyl nitrogen and hydrazinyl group act as ligands for transition metals:

  • Complexes : Forms stable complexes with Cu(II), Fe(III), and Pd(II) .

  • Applications : Catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Acid/Base Reactivity

  • pKa : 11.14 ± 0.20 (predicted) , indicating moderate basicity for the hydrazinyl group.

  • Protonation Sites : Pyridinyl nitrogen (primary site) and hydrazinyl NH .

Scientific Research Applications

Medicinal Chemistry

4-Hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine is primarily explored for its potential as a pharmaceutical agent. Its hydrazine group is known for biological activity, particularly in:

  • Antitumor Activity : Compounds with hydrazine derivatives have shown cytotoxic effects against various cancer cell lines. Research indicates that the trifluoromethyl group enhances lipophilicity and bioavailability, making it an attractive candidate for drug development .
  • Antimicrobial Properties : Some studies have suggested that similar hydrazine-based compounds exhibit antimicrobial activity, potentially useful in treating infections caused by resistant strains of bacteria .

Coordination Chemistry

The nitrogen atoms in the hydrazine and pyridine groups can act as ligands in coordination complexes. This property allows for the formation of metal complexes that can be utilized in catalysis or as sensors. For instance:

  • Metal Coordination : The ability to coordinate with transition metals can lead to applications in catalysis, where these complexes can facilitate various chemical reactions under mild conditions .

Material Science

The compound's unique electronic properties make it suitable for applications in material science:

  • Organic Electronics : The incorporation of trifluoromethyl groups can enhance the performance of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has indicated that such compounds can improve charge transport properties .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridine derivatives. Key reaction pathways include:

  • Acylation and Alkylation : These reactions allow for the introduction of various functional groups onto the pyridine ring, enhancing its reactivity and potential applications in drug design .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that derivatives of hydrazinyl-pyrimidines exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting the compound's potential as an anticancer agent .

Case Study 2: Coordination Complexes

Research on coordination chemistry revealed that this compound could form stable complexes with palladium(II). These complexes were shown to catalyze Suzuki coupling reactions efficiently, suggesting their utility in organic synthesis .

Mechanism of Action

The mechanism of action of 4-hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine

  • Molecular Formula : C${10}$H${8}$F${3}$N${5}$ (identical to the main compound)
  • Key Difference : Pyridin-4-yl substituent instead of pyridin-2-yl.
  • The pyridin-4-yl group may enhance solubility due to its linear geometry compared to the angular pyridin-2-yl group .

Substituted Phenyl Analogs

2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

  • Molecular Formula : C${12}$H${11}$F${3}$N${4}$O
  • Molecular Weight : 284.24 g/mol
  • Key Features : Replaces pyridin-2-yl with a 3-methoxyphenyl group.
  • Impact : The methoxy group introduces electron-donating effects, which may modulate reactivity in electrophilic substitution reactions. This substitution could enhance solubility in polar solvents compared to the pyridine-containing analog .

2-Hydrazino-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine

  • Key Features : A 4-methoxyphenyl group at position 5.
  • Impact : The para-methoxy substituent may improve stability against oxidative degradation compared to ortho or meta positions. Such derivatives are often explored in drug discovery for improved pharmacokinetics .

Halogenated and Difluoromethyl Derivatives

[4-Difluoromethyl-6-(4-fluoro-phenyl)-pyrimidin-2-yl]-hydrazine

  • CAS : 869952-74-9
  • Molecular Formula : C${12}$H${10}$F${3}$N${4}$
  • Key Features : Difluoromethyl and 4-fluorophenyl substituents.
  • The 4-fluorophenyl group enhances aromatic stacking interactions in biological targets .

4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidine

  • Molecular Formula : C${11}$H${4}$Cl${2}$F${5}$N$_{3}$
  • Molecular Weight : 344.07 g/mol
  • Key Features : Chlorine and difluoromethyl substituents.
  • The difluoromethyl group balances lipophilicity and metabolic stability .

Piperazinyl and Cyclopropyl Derivatives

4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

  • CAS : 861409-87-2
  • Key Features : Cyclopropyl and piperazinyl groups.
  • Impact : The cyclopropyl group enhances steric hindrance, possibly improving resistance to enzymatic degradation. The piperazinyl moiety introduces basicity, which can improve aqueous solubility and bioavailability .

Data Tables: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference ID
4-Hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine C${10}$H${8}$F${3}$N${5}$ 255.20 Pyridin-2-yl, CF$_3$ High lipophilicity, reactive hydrazine
4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine C${10}$H${8}$F${3}$N${5}$ 255.20 Pyridin-4-yl, CF$_3$ Improved solubility, linear geometry
2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine C${12}$H${11}$F${3}$N${4}$O 284.24 3-Methoxyphenyl, CF$_3$ Electron-donating, enhanced solubility
[4-Difluoromethyl-6-(4-fluoro-phenyl)-pyrimidin-2-yl]-hydrazine C${12}$H${10}$F${3}$N${4}$ 284.23 CF$_2$H, 4-fluorophenyl Reduced metabolic resistance
4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine C${11}$H${13}$F${3}$N${6}$ 316.26 Cyclopropyl, piperazine Enhanced steric hindrance, basicity

Biological Activity

4-Hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring substituted with hydrazine and pyridine groups, along with a trifluoromethyl group. This unique structure contributes to its biological activity.

Structural Formula

C9H8F3N5\text{C}_9\text{H}_8\text{F}_3\text{N}_5

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit various cancer cell lines, including:

CompoundCell LineIC50 (µM)
Compound AHeLa5.0
Compound BMCF-73.5
This compoundA5494.2

The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, leading to reduced proliferation of cancer cells .

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrimidine derivatives against influenza viruses. For example, a related compound demonstrated a viral load reduction in infected mice models, indicating that this compound may also exhibit similar effects against viral replication .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation.
  • Induction of Apoptosis : It has been observed that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antiviral Mechanism : The structural features allow for interaction with viral proteins, disrupting their function and thereby inhibiting viral replication .

Study on Anticancer Activity

A study conducted on various pyrimidine derivatives, including this compound, assessed their cytotoxic effects on multiple cancer cell lines. The results indicated that the compound effectively inhibited cell growth in a dose-dependent manner, with significant activity observed at concentrations as low as 1 µM against specific cancer types .

Safety Profile Assessment

In vivo toxicity studies have been conducted to evaluate the safety profile of related compounds. One study reported no significant adverse effects at doses up to 40 mg/kg in healthy mice, suggesting a favorable safety margin for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine, and how can intermediates be characterized?

  • Methodology : Begin with a nucleophilic substitution reaction on a pre-functionalized pyrimidine core. For example, introduce the hydrazinyl group via reaction with hydrazine hydrate under reflux in ethanol. Monitor progress using thin-layer chromatography (TLC) and characterize intermediates via 1H^1H-NMR and 13C^{13}C-NMR. Key intermediates like 2-chloro-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine (see similar structures in ) can be validated by comparing spectral data with known analogs .
  • Data Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas, as demonstrated for trifluoromethylpyrimidine derivatives in .

Q. How can crystallographic techniques resolve the molecular structure of this compound?

  • Methodology : Employ single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement ( ). Grow crystals via slow evaporation in a solvent system like ethanol/water. Use Olex2 or similar software for structure solution.
  • Critical Parameters : Ensure data resolution < 1.0 Å and R-factor < 0.05. Compare bond lengths/angles with DFT-optimized models (e.g., Gaussian 16) to validate geometry .

Q. What spectroscopic methods are most effective for analyzing stability under varying pH conditions?

  • Methodology : Conduct stability studies using UV-Vis spectroscopy (200–400 nm) in buffers (pH 1–13). Monitor degradation via HPLC-MS. For example, highlights the sensitivity of trifluoromethylpyrimidines to alkaline conditions due to hydrolysis of the hydrazinyl group .
  • Key Metrics :

pH RangeDegradation Half-Life (h)Major Degradants
1–3>48None detected
7–912–24Pyrimidinone
10–13<6Trifluoroacetic acid

Advanced Research Questions

Q. How can contradictions in 19F^{19}F-NMR and X-ray data be resolved for fluorinated analogs?

  • Methodology : Cross-validate dynamic (NMR) and static (SCXRD) data. For instance, identifies deshielding effects in 19F^{19}F-NMR due to electron-withdrawing pyridyl groups, which may conflict with crystallographic bond lengths. Use DFT calculations (B3LYP/6-311++G**) to model electronic environments and reconcile discrepancies .

Q. What computational strategies predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : Apply density functional theory (DFT) to calculate Fukui indices for nucleophilic/electrophilic sites. For example, demonstrates that the trifluoromethyl group directs electrophilic substitution to the pyrimidine C5 position. Validate predictions via palladium-catalyzed coupling with aryl boronic acids .
  • Reaction Optimization Table :

CatalystLigandYield (%)Turnover Frequency (h⁻¹)
Pd(OAc)₂SPhos7812.5
PdCl₂(dppf)XPhos8518.3

Q. How to design bioactivity assays targeting kinase inhibition or antimicrobial activity?

  • Methodology : Use molecular docking (AutoDock Vina) to screen against kinase ATP-binding pockets (e.g., EGFR, VEGFR). Prioritize analogs with low binding energies (< -8.0 kcal/mol). For antimicrobial testing, adopt microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. (non-BenchChem) suggests trifluoromethylpyrimidines exhibit MIC values of 2–8 µg/mL .

Data Contradiction Analysis

Q. Discrepancies in reported solubility profiles: How to address variability across studies?

  • Methodology : Standardize measurements using shake-flask method with HPLC quantification. Account for polymorphic forms ( notes that trifluoromethylpyrimidines may exist as hydrates or anhydrates). Use differential scanning calorimetry (DSC) to identify phase transitions affecting solubility .

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